2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a cyclopentapyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties .
Scientific Research Applications
2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Pyrazole derivatives: These compounds also feature a pyrazole ring and are studied for their medicinal properties.
Benzothiazole derivatives: These compounds have a benzothiazole core and are used in various applications, including as dyes and pharmaceuticals.
Uniqueness
What sets 2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C19H23N5S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperazin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H23N5S/c1-22-17(14-5-4-7-15(14)21-22)13-23-9-11-24(12-10-23)19-20-16-6-2-3-8-18(16)25-19/h2-3,6,8H,4-5,7,9-13H2,1H3 |
InChI Key |
IRJSPPDWTKMWGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CN3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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